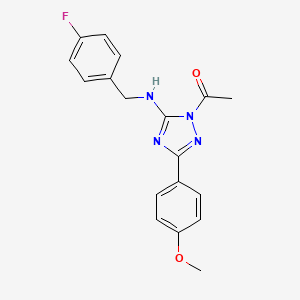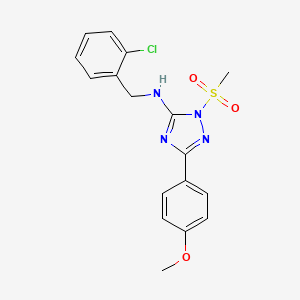
4-formyl-2,6-dimethoxyphenyl propionate
Vue d'ensemble
Description
4-formyl-2,6-dimethoxyphenyl propionate, also known as FDP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FDP is a versatile compound that can be synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-formyl-2,6-dimethoxyphenyl propionate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. 4-formyl-2,6-dimethoxyphenyl propionate has been found to inhibit the activity of various enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division. 4-formyl-2,6-dimethoxyphenyl propionate has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
4-formyl-2,6-dimethoxyphenyl propionate has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-formyl-2,6-dimethoxyphenyl propionate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-formyl-2,6-dimethoxyphenyl propionate has also been found to inhibit the activity of various enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-formyl-2,6-dimethoxyphenyl propionate is its versatility, as it can be synthesized through various methods. 4-formyl-2,6-dimethoxyphenyl propionate is also relatively easy to purify and has good solubility in organic solvents, making it a promising candidate for various applications.
One of the limitations of 4-formyl-2,6-dimethoxyphenyl propionate is its low water solubility, which can make it difficult to use in certain applications. 4-formyl-2,6-dimethoxyphenyl propionate is also relatively unstable under acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 4-formyl-2,6-dimethoxyphenyl propionate. One area of research is to further investigate the mechanism of action of 4-formyl-2,6-dimethoxyphenyl propionate, which is not fully understood. Another area of research is to explore the potential applications of 4-formyl-2,6-dimethoxyphenyl propionate in the field of materials science, particularly in the synthesis of organic electronic materials. Finally, further studies are needed to evaluate the safety and efficacy of 4-formyl-2,6-dimethoxyphenyl propionate in various applications, particularly in the field of pharmaceuticals.
Applications De Recherche Scientifique
4-formyl-2,6-dimethoxyphenyl propionate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 4-formyl-2,6-dimethoxyphenyl propionate is in the field of pharmaceuticals, where it has been shown to have anticancer properties. 4-formyl-2,6-dimethoxyphenyl propionate has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia, by inducing apoptosis and cell cycle arrest.
In addition to its anticancer properties, 4-formyl-2,6-dimethoxyphenyl propionate has also been studied for its potential applications in the field of materials science. 4-formyl-2,6-dimethoxyphenyl propionate has been found to be a promising candidate for the synthesis of organic electronic materials, due to its high thermal stability and good solubility in organic solvents.
Propriétés
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-11(14)17-12-9(15-2)5-8(7-13)6-10(12)16-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJTWZHPCMFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2,6-dimethoxyphenyl) propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4194659.png)
![dimethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)terephthalate acetate](/img/structure/B4194674.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4194690.png)
![{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4194693.png)

![N-{4-[(3-ethoxypropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4194710.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)

![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4194746.png)
![2-nitro-N-(tetrahydro-2-furanylmethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4194752.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4194763.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B4194769.png)
![9-[2-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4194773.png)